3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
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Overview
Description
3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]benzonitrile is a complex organic compound that features a unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Similar compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have a wide array of biological activities .
Mode of Action
The specific mode of action of “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Compounds with similar structures have been synthesized and evaluated against certain nematodes .
Biochemical Pathways
The biochemical pathways affected by “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to affect various biological activities .
Result of Action
The molecular and cellular effects of “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Similar compounds have been evaluated against certain nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
- 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one
Uniqueness
3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile is unique due to its specific bicyclic structure and the presence of both a pyrazole and a benzonitrile group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHJAKEVMRFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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